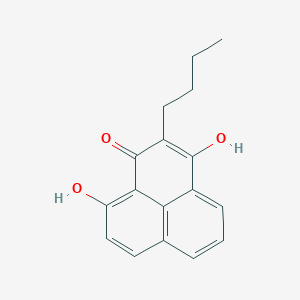

2-butyl-3,9-dihydroxyphenalen-1-one

Description

2-Butyl-3,9-dihydroxyphenalen-1-one (CAS 277299-00-0) is a tricyclic aromatic compound with the molecular formula C₁₇H₁₆O₃. Its structure comprises a phenalenone core (a fused tricyclic system of three benzene-like rings) substituted with hydroxyl groups at positions 3 and 9 and a butyl chain at position 2 .

Propriétés

IUPAC Name |

2-butyl-3,9-dihydroxyphenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-3-6-12-16(19)11-7-4-5-10-8-9-13(18)15(14(10)11)17(12)20/h4-5,7-9,18-19H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQMWQXWMJYMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC3=C2C(=C(C=C3)O)C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-butyl-3,9-dihydroxyphenalen-1-one typically involves multi-step organic synthesis. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptadione with acrolein dimer in the presence of a halogenating agent and an acid catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 25°C to 100°C for about 18 hours. The intermediate product, 2-butyl-3-(4-methoxybenzoyl)benzofuran, is then further reacted in an organic solvent containing an acid catalyst at 0°C to 100°C for another 18 hours to yield the final product .

Industrial Production Methods

Industrial production methods for 2-butyl-3,9-dihydroxyphenalen-1-one are optimized for scalability and cost-effectiveness. These methods often involve similar reaction conditions as the laboratory synthesis but are conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-3,9-dihydroxyphenalen-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones or diketones.

Reduction: Formation of diols or alcohols.

Substitution: Formation of ethers or esters.

Applications De Recherche Scientifique

2-Butyl-3,9-dihydroxyphenalen-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

Medicine: Studied for its antimicrobial properties and potential use in treating infections.

Industry: Used in the development of new materials with specific optical or electronic properties.

Mécanisme D'action

The mechanism of action of 2-butyl-3,9-dihydroxyphenalen-1-one, particularly in its role as a photosensitizer, involves the absorption of light and the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the destruction of microbial cells. The compound targets cellular membranes and DNA, disrupting their function and integrity .

Comparaison Avec Des Composés Similaires

Key Differences :

- The butyl chain in 2-butyl-3,9-dihydroxyphenalen-1-one enhances lipophilicity compared to shorter alkyl or hydroxyl-only substitutions.

- Epoxy and diol groups in the cyclopenta-phenanthrene analog may increase reactivity in polymerization or metabolic pathways.

Bisphenol Analogs

Bisphenol A (BPA) and its alternatives (e.g., 4,4'-sulfonyldiphenol) are diphenylmethane derivatives with two phenolic rings connected via a central group (e.g., propane, sulfone) .

Comparison :

- Structural Complexity : 2-Butyl-3,9-dihydroxyphenalen-1-one’s tricyclic system offers greater rigidity compared to BPA’s flexible biphenyl structure.

- Substituent Effects: BPA derivatives prioritize electronic effects (e.g., sulfone groups for thermal stability), while the phenalenone’s hydroxyl and alkyl groups balance polarity and hydrophobicity .

Pharmacopeial Phenolic Impurities

Compounds like 4-{2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol (a process impurity) share phenolic hydroxyl groups but incorporate amino and branched alkyl chains .

Contrast :

- The tert-butylamino group in pharmacopeial impurities introduces basicity, unlike the neutral butyl chain in 2-butyl-3,9-dihydroxyphenalen-1-one.

- Positional isomerism of hydroxyl groups (e.g., C3/C9 vs.

Physicochemical Properties (Inferred from Structural Analogs)

While explicit data for 2-butyl-3,9-dihydroxyphenalen-1-one is scarce, trends can be extrapolated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.